![molecular formula C63H69IrN3+3 B1143959 Tris[(4-n-hexylphényl)isoquinoléine]iridium (III) CAS No. 1240249-29-9](/img/new.no-structure.jpg)

Tris[(4-n-hexylphényl)isoquinoléine]iridium (III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

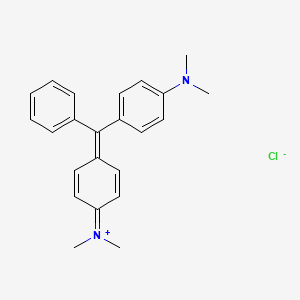

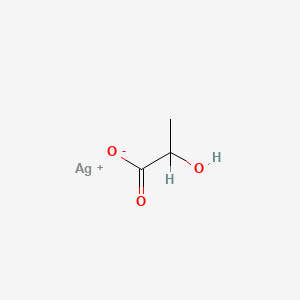

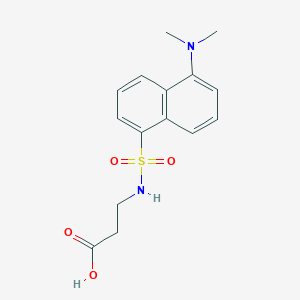

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) is a metal-organic complex that consists of three ligands of 4-n-hexylphenylisoquinoline coordinated to an iridium ion in the +3 oxidation state . This compound is known for its deep red color and excellent thermal and photostability . It is commonly used in organic light-emitting diodes (OLEDs) due to its strong fluorescence and high quantum yield .

Applications De Recherche Scientifique

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) has a wide range of scientific research applications:

Biology: The compound’s strong fluorescence makes it useful in bioimaging and as a fluorescent marker.

Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.

Industry: Beyond OLEDs, it is also used in photovoltaic devices, electronic displays, and optical sensors.

Mécanisme D'action

Target of Action

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III), also known as HEX-IR(PIQ)3, is a metal-organic complex that primarily targets organic light-emitting diodes (OLEDs). It is widely used in the manufacture of high-efficiency, long-life, and high-brightness organic light-emitting devices .

Mode of Action

HEX-IR(PIQ)3 interacts with its targets by emitting a strong fluorescence effect when applied to OLEDs. This compound has a high luminescent quantum yield, which means it can emit a large number of photons per time unit, contributing to the high efficiency of the OLEDs .

Biochemical Pathways

Its primary function is in the field of optoelectronics, where it contributes to the light-emitting properties of oleds .

Pharmacokinetics

It has a low solubility in solvents but can dissolve in organic solvents such as chloroform and toluene .

Result of Action

The result of HEX-IR(PIQ)3’s action is the production of high-efficiency, long-life, and high-brightness organic light-emitting devices. Its strong fluorescence effect contributes to the high luminous efficiency of these devices .

Action Environment

The action of HEX-IR(PIQ)3 is influenced by environmental factors such as temperature and light exposure. It has good thermal and photostability, which means it can maintain its structure and function under varying temperatures and light conditions. It should be stored at 2-8 ℃ in nitrogen .

Méthodes De Préparation

The synthesis of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) typically involves a ligand exchange reaction. The process begins with the reaction of a palladium complex with an iridium salt in an organic solvent . The reaction conditions must be carefully controlled, and solid-phase extraction techniques are used to purify the final product . Industrial production methods follow similar principles but are scaled up to accommodate larger quantities .

Analyse Des Réactions Chimiques

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, often using strong oxidizing agents.

Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands under suitable conditions.

Common reagents used in these reactions include organic solvents like chloroform and toluene . The major products formed depend on the specific reaction and conditions applied.

Comparaison Avec Des Composés Similaires

Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) can be compared with other similar compounds such as:

Tris(2-phenylpyridine)iridium (III): Known for its use in OLEDs but with different ligand structures.

Tris(1-phenylisoquinoline)iridium (III): Another phosphorescent material with different photophysical properties.

The uniqueness of Tris[(4-n-hexylphenyl)isoquinoline]iridium (III) lies in its specific ligand structure, which imparts distinct thermal and photostability, making it highly suitable for advanced optoelectronic applications .

Propriétés

Numéro CAS |

1240249-29-9 |

|---|---|

Formule moléculaire |

C63H69IrN3+3 |

Poids moléculaire |

1060 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.